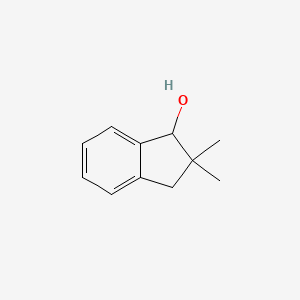

2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol

描述

2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic alcohol featuring a fused indane core with two methyl groups at the C2 position and a hydroxyl group at the C1 position. This seemingly simple molecule holds a noteworthy position in organic chemistry research, primarily due to the structural rigidity and stereochemical complexity imparted by its scaffold. The gem-dimethyl group at the C2 position introduces significant steric hindrance, influencing the reactivity and conformation of the molecule. This can be a crucial feature in the design of selective catalysts or biologically active compounds. The hydroxyl group at C1 provides a handle for further functionalization, making it a valuable building block in multi-step syntheses.

Indanol scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This broad biological activity makes them attractive starting points for the development of new therapeutic agents. Derivatives of indanols have been investigated for a wide range of applications, including their potential as anti-inflammatory, antibacterial, antifungal, and antitumor agents. nih.gov

The significance of the indanol scaffold also extends to its role as a chiral auxiliary and ligand in asymmetric catalysis. The rigid bicyclic structure and the presence of a stereogenic center at the C1 position make chiral indanols effective in controlling the stereochemical outcome of a variety of chemical transformations. This has led to their use in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The synthesis of indanols has a long history, with early methods often relying on classical organic reactions. A common historical approach to the synthesis of the indanol core involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative to form the corresponding indanone, followed by reduction of the ketone. For instance, the synthesis of the precursor ketone, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, can be achieved through the cyclization of 3-phenyl-3-methylbutanoic acid or its derivatives under acidic conditions.

Early reduction methods for converting the indanone to the indanol were often non-stereoselective, yielding a racemic mixture of the two possible enantiomers of the alcohol. These methods typically employed reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The separation of these enantiomers, if required, would then be carried out through classical resolution techniques, which can be inefficient and time-consuming.

The development of stereoselective reduction methods marked a significant advancement in indanol synthesis. Early examples of stereoselective reductions often involved the use of stoichiometric chiral reducing agents. While effective in controlling the stereochemistry, these methods were often expensive and generated significant amounts of chiral waste.

Current research on the synthesis of this compound and its analogues is heavily focused on the development of efficient and highly stereoselective catalytic methods. These modern approaches aim to overcome the limitations of older techniques by using small amounts of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.

A prominent trend is the use of catalytic asymmetric reduction of the corresponding ketone, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This can be achieved through various catalytic systems, including transition metal-catalyzed asymmetric hydrogenation and biocatalysis.

Catalytic Asymmetric Hydrogenation:

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven to be highly effective for the enantioselective reduction of ketones. For example, the use of a copper hydride catalyst with a chiral phosphine (B1218219) ligand has been shown to achieve high enantiomeric excess (ee) in the reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, a close analogue of the precursor to the title compound. smolecule.com

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |

| CuH/(R)-DTBM-SEGPHOS | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | (1S,2S) | >90% | 88% |

Biocatalysis:

The use of enzymes and whole-cell systems for the asymmetric reduction of ketones has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. Biocatalysts can operate under mild reaction conditions and often exhibit exquisite stereoselectivity. While specific studies on the biocatalytic reduction of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one are not widely reported, the successful application of this methodology to other indanones suggests its potential applicability.

Synthesis of Derivatives and Analogues:

Contemporary research also focuses on the synthesis of various derivatives of this compound to explore their biological activities. The hydroxyl group serves as a convenient point for modification, allowing for the introduction of different functional groups to modulate the compound's properties. For instance, the precursor ketone, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is used as an intermediate in the synthesis of more complex molecules with potential antimicrobial and antifungal properties.

| Precursor | Reaction Type | Product Class | Potential Application |

| 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Oxidation | More complex derivatives | Not specified |

| 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Reduction | This compound | Synthetic Intermediate |

| 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Substitution | Functionalized indanones | Drug Discovery |

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1,3-dihydroinden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFJGMBAXPKNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283400 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17496-15-0 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Theoretical Studies on 2,2 Dimethyl 2,3 Dihydro 1h Inden 1 Ol and Its Transformations

Elucidation of Reaction Mechanisms in Indanol Formation and Transformations

The synthesis and transformation of indanol derivatives are governed by complex reaction mechanisms. Understanding these pathways is crucial for developing efficient and selective synthetic methods. This section explores the mechanistic details of key reactions, including stereoselective syntheses and photochemical transformations.

Stereoselective Induction Pathways in Asymmetric Syntheses

The creation of specific stereoisomers of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol and related indanols relies on asymmetric synthesis, a field dedicated to controlling the spatial arrangement of atoms. The primary route to chiral indanols is the asymmetric reduction of the corresponding prochiral indanones. The stereochemical outcome is dictated by the interaction between the substrate, the reducing agent, and a chiral catalyst or auxiliary.

Several catalytic systems have been developed for this purpose. For instance, ruthenium(II) catalysts have been employed for the asymmetric reduction of 1-indanones, achieving high enantioselectivity. whiterose.ac.uk The mechanism of stereoinduction often involves the formation of a well-defined transition state where the chiral ligand environment favors hydride attack on one specific face of the ketone's carbonyl group. whiterose.ac.ukrsc.org

Predictive models for these reactions suggest that non-bonding interactions, such as CH−π and CH−O interactions between the substrate and the catalyst in the transition state, play a crucial role in achieving high enantioselectivity. rsc.org Chiral Brønsted acids, like chiral phosphoric acid (CPA), have also been established as effective catalysts. bohrium.com In these systems, the CPA activates the substrate and provides a chiral environment that directs the approach of the nucleophile. bohrium.com

The "chiral pool" approach, which utilizes readily available enantiomerically pure molecules like amino acids as starting materials or chiral inducers, is another powerful strategy. nih.govdntb.gov.ua This method transfers the inherent chirality of the starting material to the final product through a series of stereocontrolled reactions. nih.gov More advanced techniques involve the concept of remote chiral induction, where a specially designed "transient chiral mediator" enables the addition of a functional group far from the existing chiral center, a feat that was previously difficult to achieve outside of enzymatic systems. scripps.edu

<

| Catalytic System / Method | Key Mechanistic Feature | Typical Substrate | Reference |

|---|---|---|---|

| Ru(II) Catalysts | Formation of a rigid transition state with a chiral ligand, directing hydride attack. | 1-Indanones | whiterose.ac.uk |

| Organocatalysis (e.g., MacMillan, List) | Involves chiral ion pair or enamine intermediates; stereoinduction via non-bonding interactions (CH-π, CH-O) in the transition state. | Indanone Precursors | rsc.org |

| Chiral Phosphoric Acid (CPA) | Dual function: acts as a Brønsted acid to activate the substrate and as a chiral scaffold to control the reaction environment. | 2-Indolylmethanols | bohrium.com |

| Chiral Pool Induction | Utilizes enantiopure starting materials (e.g., α-amino acids) to transfer chirality to the target molecule. | Varies, based on the chiral source. | nih.govdntb.gov.ua |

| Transient Chiral Mediators | Enables remote C-H activation, attaching a new functional group far from the initial chiral center. | Symmetric starting compounds | scripps.edu |

Characterization of Intermediates and Transition States in Catalytic Reactions

The direct observation of reaction intermediates and the characterization of transition states are paramount for a deep mechanistic understanding. A combination of spectroscopic techniques, kinetic studies, and computational modeling is typically employed to map out the energy landscape of a catalytic cycle.

In the metal-catalyzed hydrogenation of indanones to indanols, the reaction pathway involves several key steps. Studies on the liquid-phase hydrogenation of 1-indanone (B140024) using silica-supported metal catalysts (such as Cu, Pt, and Co) have shown that different metals favor different pathways. researchgate.netconicet.gov.ar For example, Cu/SiO₂ shows high selectivity for the desired 1-indanol, while Pt/SiO₂ also promotes hydrogenation of the aromatic ring, and Co/SiO₂ can lead to hydrogenolysis of the C-OH bond. researchgate.netconicet.gov.ar The performance of these catalysts can be rationalized using Langmuir-Hinshelwood-Hückel-Watson (LHHW) kinetic models, which are based on the adsorption of reactants onto the catalyst surface and the subsequent surface reaction between adsorbed species. conicet.gov.ar

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of these reactions. researchgate.net For the manganese-catalyzed reduction of indanone, DFT calculations revealed that the enantioselectivity is influenced by non-covalent interactions (π-stacking) and steric repulsion in the diastereomeric hydride transfer transition states. researchgate.net In other syntheses of the indanone core, such as those involving iron-catalyzed cyclization, vinyl iron carbene species have been identified as key intermediates. rsc.org Similarly, in the synthesis of aminoindanols via the Ritter reaction, competing reaction pathways can arise, which have been explored to optimize diastereoselectivity. nih.gov

<

| Reaction Type | Catalyst | Identified Intermediate / Transition State Feature | Method of Characterization | Reference |

|---|---|---|---|---|

| Indanone Hydrogenation | Mn-complex | Hydride transfer transition state stabilized by π-stacking and steric effects. | DFT Calculations | researchgate.net |

| Indanone Synthesis | Iron-based | Vinyl iron carbene intermediate. | Mechanistic Proposal | rsc.org |

| Indanol Hydrogenation | Cu/SiO₂, Pt/SiO₂, Co/SiO₂ | Adsorbed indanone and hydrogen species on the catalyst surface. | LHHW Kinetic Modeling | researchgate.netconicet.gov.ar |

| Olefin Diamination | Metal-based | Four-membered metallacycle intermediate. | Mechanistic Proposal | mdpi.com |

Mechanistic Pathways of Photochemical Reactions Involving Indanone/Indanol Precursors

Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. For precursors to indanols, such as substituted indanones, light can initiate complex reaction cascades.

One notable example involves 7-(4'-alkenyloxy)-1-indanones. rsc.orgnih.gov The proposed mechanism begins with an ortho photocycloaddition, where the indanone's carbonyl group and the tethered alkene react upon irradiation to form a strained tetracyclic intermediate. nih.gov This highly strained intermediate then undergoes a rapid, thermally allowed disrotatory ring-opening to yield a cyclooctatriene. nih.gov This new intermediate is itself a chromophore that can absorb another photon, facilitating a [4π] cyclization to give the final pentacyclic product. nih.gov

Another important photochemical pathway involves the generation of radicals. In the photocatalytic synthesis of indanone derivatives from diazo compounds, the reaction is initiated through a proton-coupled electron transfer (PCET) process. acs.orgresearchgate.net Visible light excites a photocatalyst (e.g., a ruthenium complex), which then engages with the diazo compound to generate a carbon-centered radical. acs.org This radical can then participate in a cascade cyclization to construct the indanone skeleton. acs.orgresearchgate.net These radical-mediated processes highlight the versatility of photochemistry in forming complex cyclic structures from simple precursors. acs.org

Computational Chemistry and Molecular Modeling of this compound

Theoretical and computational methods are indispensable tools for studying the properties of molecules like this compound at an atomic level. These approaches provide insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, governed by the principles of quantum mechanics, are used to determine the electronic structure of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are powerful for predicting molecular properties and reactivity. researchgate.netnih.gov By solving the electronic Schrödinger equation, these calculations yield fundamental information such as the molecule's energy, electron density distribution, and molecular orbital energies. northwestern.eduresearchgate.net

For a molecule like this compound, these calculations can predict:

Electron Distribution: Mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. researchgate.net

Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap generally indicates higher reactivity. These orbitals' shapes show where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur.

Atomic Charges: Calculating Mulliken or other partial atomic charges can quantify the electron distribution and help rationalize intermolecular interactions. researchgate.net

Reaction Energetics: Quantum calculations can model entire reaction pathways, determining the energies of reactants, products, intermediates, and transition states to predict the feasibility and kinetics of a reaction. rsc.orgnih.gov

For instance, DFT calculations have been used to scrutinize the stereoelectronic effects in the reduction of indanones, showing that electron-donating or withdrawing groups can alter the thermodynamic driving force and reaction barriers. researchgate.net Such computational tools are becoming increasingly integral to the rational design of catalysts and the prediction of chemical transformations. nih.govnih.gov

Conformational Analysis and Steric Influence of the 2,2-Dimethyl Moiety

The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and chemical reactivity. The presence of the gem-dimethyl group at the C2 position of this compound has a profound impact on its conformation. This is an example of the Thorpe-Ingold effect, where geminal substituents decrease the bond angle between them and constrain the molecule into a more rigid conformation. nih.govrsc.org

For the this compound molecule, the five-membered cyclopentyl ring is not planar. Due to the gem-dimethyl group, its flexibility is significantly reduced, forcing it to adopt a limited set of conformations, most likely a stable "envelope" or "twist" form. researchgate.net In an envelope conformation, one atom of the ring is puckered out of the plane formed by the other four. The gem-dimethyl group sterically hinders free rotation, locking the ring and influencing the spatial orientation of the hydroxyl group on the adjacent C1 carbon.

This steric bulk has several important consequences:

Bioactive Conformation: By restricting the number of accessible conformations, the gem-dimethyl group can pre-organize the molecule into a shape that is optimal for binding to a biological target, which is an entropically favorable strategy in drug design. nih.gov

Stereochemical Control: During the synthesis of the alcohol via reduction of the precursor ketone (2,2-dimethyl-1-indanone), the bulky dimethyl group can block one face of the carbonyl group. This steric hindrance directs the incoming hydride reagent to the more accessible face, leading to high diastereoselectivity in the formation of the alcohol.

Modulated Reactivity: The rigid structure can affect the accessibility of nearby functional groups, potentially shielding them from reaction or positioning them for specific intramolecular processes. nih.gov

The study of these conformational preferences is typically carried out using a combination of Nuclear Magnetic Resonance (NMR) techniques, like the Nuclear Overhauser Effect (NOE), and computational energy calculations to map the potential energy surface of the different conformers. mdpi.com

Modeling Ligand-Substrate Interactions in Chiral Catalysis Relevant to Indanols

The rational design of effective chiral catalysts relies heavily on a detailed understanding of the interactions between the catalyst and the substrate at the molecular level. For transformations involving indanol-derived ligands and catalysts, computational modeling has become an indispensable tool for elucidating the origins of stereoselectivity. rsc.orgnih.gov These theoretical studies allow researchers to visualize and quantify the subtle forces that govern the formation of the favored enantiomer in a chiral environment.

At the heart of this modeling is the analysis of the transition state (TS) leading to each enantiomeric product. Using methods like Density Functional Theory (DFT), researchers can calculate the geometries and energies of these transition states. chemrxiv.orgrsc.org The difference in the activation energy (ΔΔG‡) between the two competing diastereomeric transition states is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher selectivity. chemrxiv.org

A key focus of these computational models is the role of noncovalent interactions (NCIs) in stabilizing the preferred transition state. nih.govnih.gov While steric repulsion is a classic explanation for stereodifferentiation, modern catalyst design increasingly leverages attractive forces such as hydrogen bonding, π-π stacking, and CH/π interactions. nih.govnih.gov In the context of indanol-based catalysts, these interactions can create a well-defined chiral pocket that precisely orients the substrate for attack.

For instance, in a catalyst system derived from an indanol, the hydroxyl group can act as a hydrogen bond donor, fixing the orientation of a substrate that contains a hydrogen bond acceptor (e.g., a carbonyl group). nih.gov Simultaneously, the aromatic ring of the indane scaffold can engage in π-π or CH/π interactions with the substrate. nih.gov Computational techniques like the Independent Gradient Model based on Hirshfeld partition (IGMH) can be used to visualize these weak interaction regions, providing qualitative insights into how the substrate is "locked" into a specific conformation within the catalyst's chiral environment. nih.gov

The table below illustrates the types of noncovalent interactions that are typically modeled in these systems and their potential role in achieving stereocontrol.

| Interaction Type | Description | Role in Stereocontrol |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like the oxygen of the indanol's -OH group) and another nearby electronegative atom. | Orients the substrate by locking functional groups into place, significantly lowering the energy of one transition state over the other. nih.gov |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Helps in the pre-organization of the substrate and catalyst, contributing to the overall stability of the favored transition state complex. nih.gov |

| CH/π Interactions | A weak molecular force where a C-H bond acts as a weak hydrogen bond donor to a π-system. | Provides multiple, cumulative stabilizing interactions that fine-tune the substrate's position within the chiral pocket. nih.gov |

| Steric Repulsion | Repulsive forces that occur when atoms are forced closer together than their van der Waals radii allow. | The traditional mechanism for enantioselectivity, where bulky groups on the catalyst block one face of the substrate from reagent attack. |

By integrating data from these computational models, often from a library of related catalysts and substrates, researchers can build quantitative structure-selectivity relationships. chemrxiv.org This data-driven approach, combining DFT calculations with molecular field analysis, accelerates the in-silico design and optimization of new, highly selective indanol-based catalysts for asymmetric transformations. chemrxiv.org

Structure-Reactivity Relationships in this compound Chemistry

The chemical behavior of this compound is intricately linked to its molecular structure. The arrangement of its atoms and the distribution of electrons within the molecule dictate how it interacts with other reagents, influencing both the speed and the outcome of chemical reactions. The following sections explore how modifying this structure, either through substituents or by considering its inherent architecture, affects its reactivity.

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The reactivity of the this compound scaffold can be significantly modulated by introducing various substituent groups, particularly on the aromatic ring. These substituents alter the electronic properties of the molecule, which in turn affects reaction rates and selectivity. libretexts.org The principles of substituent effects are well-established in organic chemistry: electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) decrease electron density, deactivating the ring. libretexts.orglumenlearning.com

In the context of reactions involving the indanol core, these effects can be critical. For example, if the indanol is used as a ligand in a metal-catalyzed reaction, substituents on the aromatic ring can influence the electronic properties of the metal center, thereby tuning its catalytic activity.

While specific structure-activity relationship (SAR) studies on this compound are not widely published, we can infer the expected trends from studies on closely related indenone structures. For instance, a study on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives as anti-inflammatory agents revealed how different substituents on the indane ring impact biological activity. nih.gov This serves as a powerful analogue for understanding how substituents would likely affect chemical reactivity.

The following table demonstrates a hypothetical SAR for a reaction, such as an electrophilic aromatic substitution on the benzene (B151609) ring of this compound, based on established chemical principles. lumenlearning.comucsb.edu

| Substituent (at C5) | Electronic Effect | Expected Impact on Reaction Rate (vs. H) | Expected Product Distribution |

| -OCH₃ (Methoxy) | Strong Electron-Donating (Resonance) | Increase | Ortho, Para directing |

| -CH₃ (Methyl) | Weak Electron-Donating (Inductive/Hyperconjugation) | Slight Increase | Ortho, Para directing |

| -H (Hydrogen) | Neutral (Reference) | Baseline | - |

| -Cl (Chloro) | Weak Electron-Withdrawing (Inductive) / Weak Donating (Resonance) | Decrease | Ortho, Para directing |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (Resonance & Inductive) | Significant Decrease | Meta directing |

This systematic modification is a cornerstone of chemical synthesis and catalyst development. By rationally choosing substituents, chemists can fine-tune the reactivity of the indanol scaffold to achieve a desired outcome, whether it is to increase the yield of a specific product, enhance the rate of a slow transformation, or control the regioselectivity of a reaction. ucsb.edu

Analysis of Steric and Electronic Factors Governing Indanol Reactivity

The reactivity of this compound is governed by a delicate interplay of steric and electronic factors inherent to its structure. These two aspects are often complementary and dictate the molecule's preferred reaction pathways. nih.gov

Steric Factors: The most prominent steric feature of the molecule is the gem-dimethyl group at the C2 position. These two methyl groups create significant steric bulk on one side of the five-membered ring. This steric hindrance has several consequences:

Facial Shielding: The methyl groups effectively shield the "top" face of the cyclopentanol (B49286) ring. In reactions involving the C1-hydroxyl group, such as oxidation to a ketone or esterification, reagents will preferentially approach from the less hindered "bottom" face, opposite the dimethyl groups. This can influence the stereochemical outcome of reactions at this center.

Conformational Rigidity: The presence of the gem-dimethyl group reduces the conformational flexibility of the five-membered ring compared to an unsubstituted indanol. This rigidity can be advantageous in catalysis, as it leads to a more well-defined and predictable chiral environment when the molecule is used as a ligand.

Influence on Aromatic Ring Substitution: While a secondary effect, the steric bulk of the indane portion of the molecule can influence the relative rates of substitution at the C4 versus the C7 position on the aromatic ring, with the C7 position being slightly more sterically encumbered.

Electronic Factors: Electronic effects arise from the distribution of electrons within the molecule and how that distribution is perturbed by its constituent atoms and groups. numberanalytics.combrilliant.org

Inductive Effects: The alkyl groups of the indane scaffold (including the two methyl groups) are weakly electron-donating through an inductive effect (+I effect). scienceinfo.com This slightly increases the electron density of the attached benzene ring, making it marginally more reactive towards electrophiles than benzene itself.

The Hydroxyl Group: The C1-hydroxyl group has a dual electronic nature. Its oxygen atom is electron-withdrawing via induction due to its high electronegativity. However, it can also be electron-donating via resonance, where one of its lone pairs delocalizes into the aromatic ring. This latter effect is particularly relevant in electrophilic aromatic substitution, where it acts as a powerful activating, ortho-para directing group.

Aromatic System: The benzene ring itself is a region of high electron density, making it susceptible to attack by electrophiles and capable of coordinating to metal centers in catalytic applications.

Applications of 2,2 Dimethyl 2,3 Dihydro 1h Inden 1 Ol and Chiral Indanol Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The inherent stereochemistry and conformational rigidity of chiral indanol derivatives make them exceptional starting materials and intermediates in the synthesis of intricate organic molecules.

Chiral indanols are pivotal precursors in the synthesis of complex polycyclic molecules. Their fused ring system provides a solid foundation upon which additional rings and stereocenters can be constructed with a high degree of stereocontrol. For instance, the indane structure is a core motif in various natural products, and synthetic routes often leverage chiral indanols to establish the desired stereochemistry early in the sequence. The synthesis of indane-1,3-dione, a related indane derivative, highlights the utility of the indane core in creating more complex structures. nih.gov While direct examples detailing the use of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol in natural product synthesis are specific, the general strategy of employing chiral indanols is a well-established approach. The synthesis of various substituted 1-indanones, which can be reduced to the corresponding indanols, demonstrates the accessibility of these key building blocks for constructing polycyclic systems. beilstein-journals.org

In the realm of total synthesis, chiral indanol derivatives often serve as crucial intermediates. Their pre-defined stereochemistry can direct the formation of new stereocenters, a concept known as substrate-controlled stereoselection. This is particularly valuable in the synthesis of biologically active molecules where specific stereoisomers are required for therapeutic efficacy. For example, processes have been developed for manufacturing (R)-propynylaminoindans, where a chiral indanol is a key intermediate. google.com The reduction of a 1-indanone (B140024) to a chiral indanol is a critical step in these synthetic sequences. google.com The ability to produce enantiomerically pure indanols through methods like chemoenzymatic deracemization further enhances their importance as intermediates in total synthesis. acs.org

The rigid indane framework can be functionalized and elaborated to create a diverse array of chiral scaffolds. These scaffolds, derived from chiral indanols, can then participate in a wide range of organic transformations, including cycloadditions, rearrangements, and cross-coupling reactions. The predictable spatial arrangement of substituents on the indane ring system allows for precise control over the stereochemical outcome of these reactions. The versatility of the indanone precursor, which can be readily converted to the indanol, allows for the introduction of various functional groups, further expanding the diversity of accessible chiral scaffolds.

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Beyond their role as structural components, chiral indanol derivatives are instrumental in the development of asymmetric catalytic systems. They can function as either chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, or as chiral ligands that coordinate to a metal center to create a chiral catalytic environment.

Chiral ligands are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. researchgate.netnih.govresearchgate.net Ligands derived from chiral aminoindanols, which share the same core structure as this compound, have proven to be highly effective in a variety of metal-catalyzed reactions. The rigidity of the indane backbone is a key feature, as it restricts the conformational flexibility of the metal complex, leading to higher enantioselectivities. mdpi.com

For example, ruthenium complexes of (1S,2R)-1-amino-2-indanol have been successfully employed as catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording the corresponding amines with good yields and enantiomeric excesses. mdpi.com The inherent rigidity of the indane ring system in the ligand is considered crucial for achieving high levels of enantiocontrol in this transformation. mdpi.com

Table 1: Performance of Indanol-Derived Ligands in Asymmetric Transfer Hydrogenation This table is based on data for illustrative purposes and may not directly reflect the performance of this compound itself.

| Ligand | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| (1S,2R)-1-amino-2-indanol | N-phosphinyl ketimine | [RuCl₂(p-cymene)]₂ | High | Up to 82% mdpi.com |

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. williams.edu An auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the two diastereotopic faces of the substrate, resulting in the formation of one diastereomer in excess. After the reaction, the auxiliary is cleaved and can often be recovered and reused.

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in general literature, the broader class of chiral alcohols is widely used in this capacity. The fundamental principles of chiral auxiliary-based synthesis are well-established. williams.edu For instance, chiral oxazolidinones, which can be derived from amino alcohols, are a well-known class of auxiliaries that direct diastereoselective alkylation reactions. williams.edu The logic of using a rigid chiral scaffold to influence the stereochemical outcome of a reaction is directly applicable to indanol-based systems. The hydroxyl group of the indanol can be used to attach the substrate, and the rigid bicyclic framework would then effectively shield one face of the molecule, leading to a diastereoselective transformation.

Role in the Resolution of Racemic Organic Compounds

Extensive research has been conducted on the separation of racemic mixtures, a critical process in the production of enantiomerically pure compounds for various applications, including pharmaceuticals and fine chemicals. Chiral alcohols, such as derivatives of indanol, are often explored as resolving agents or as substrates in kinetic resolutions. However, a comprehensive review of scientific literature and chemical databases reveals a notable lack of specific studies detailing the application of This compound for the resolution of racemic organic compounds.

While the broader class of chiral indanol derivatives has been utilized in advanced organic synthesis for such purposes, specific research findings, detailed methodologies, or data tables concerning the use of this compound as a chiral resolving agent are not present in the available body of scientific work.

The common methods for resolving racemic mixtures include:

Diastereomeric Salt Formation: This technique involves reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts. dicp.ac.cnrsc.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. dicp.ac.cn The pure enantiomers are subsequently recovered from the separated diastereomers. dicp.ac.cn Chiral amines and carboxylic acids are common resolving agents. rsc.org

Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. princeton.edu Enzyme-catalyzed resolutions, for instance, are a powerful tool in this context.

Although these principles are well-established for many chiral compounds, their specific application using this compound has not been documented in the reviewed literature. Research on chiral indanols in resolution has often focused on other structural analogues. Therefore, no data tables or detailed research findings on the efficacy or application of this compound in this specific context can be provided.

Advanced Spectroscopic and Diffraction Techniques for Structural and Mechanistic Insights of 2,2 Dimethyl 2,3 Dihydro 1h Inden 1 Ol

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol in solution. Techniques such as 1H and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals.

A key stereochemical feature of this molecule is the presence of a gem-dimethyl group at the C2 position, adjacent to the stereocenter at C1. This substitution pattern significantly influences the conformation of the five-membered ring and the magnetic environment of the neighboring protons. The two protons of the methylene (B1212753) group at C3 are diastereotopic, meaning they are chemically non-equivalent and are expected to appear as a pair of distinct signals in the 1H NMR spectrum, typically as an AB quartet, each further split by any vicinal couplings.

While specific NMR data for the parent this compound is not extensively published, detailed studies on closely related 1-aryl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol derivatives provide significant insight. For instance, in 1-(3,5-Dimethylphenyl)-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, the diastereotopic methylene protons (CH2) at the C3 position are observed as two distinct doublets at 2.72 and 2.99 ppm, with a large geminal coupling constant of 15.5 Hz. The gem-dimethyl groups at C2 also show distinct signals, highlighting their different spatial relationships with the aryl substituent at C1.

Dynamic NMR (DNMR) studies on these derivatives have been instrumental in probing conformational processes, such as the restricted rotation (atropisomerism) around the C1-Aryl bond. By analyzing the NMR spectra at various temperatures, researchers can determine the energy barriers for such rotational processes. For this compound itself, the five-membered ring is expected to adopt an envelope conformation. The orientation of the hydroxyl group (axial vs. equatorial) can be determined through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between the hydroxyl proton and other protons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-H | ~ 5.0 - 5.5 | ~ 85 - 90 | Chemical shift is sensitive to substitution and solvent. |

| C1-O H | Variable | - | Broad singlet, position depends on concentration and solvent. |

| C2-CH ₃ (gem-dimethyl) | ~ 0.7 - 1.3 | ~ 22 - 27 | Two distinct singlets are expected. |

| C3-H ₂ (methylene) | ~ 2.7 - 3.1 | ~ 45 - 49 | Diastereotopic protons, expected as an AB quartet. |

| Aromatic H | ~ 7.1 - 7.4 | ~ 124 - 129 | Complex multiplet pattern. |

| C2 (quaternary) | - | ~ 48 - 50 | |

| Aromatic C (quaternary) | - | ~ 140 - 148 |

Note: The chemical shift values are estimates based on data from 1-aryl-substituted analogs and may vary for the unsubstituted compound.

Vibrational Spectroscopy (Infrared, Raman) for Elucidation of Bonding and Functional Group Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding in the condensed phase. In the gas phase or in very dilute non-polar solutions, a sharper "free" O-H stretch may be observed at higher wavenumbers (~3600 cm⁻¹).

The C-H stretching vibrations will appear in distinct regions. The aromatic C-H stretches are typically found just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), while the aliphatic C-H stretches of the methyl and methylene groups occur just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). The asymmetric and symmetric stretching modes of the methyl groups are expected to be prominent.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information. Aromatic C=C stretching vibrations will produce a series of sharp bands between approximately 1450 and 1600 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups will also be present in this region.

In Raman spectroscopy, the aromatic ring vibrations are often strong due to the large change in polarizability. The symmetric stretching of the C-C bonds in the ring would give a particularly intense Raman signal. The non-polar C-C bonds of the indane skeleton would also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3020 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| CH₂ and CH₃ Bending | 1350 - 1470 | Medium | Medium |

| C-O Stretch | 1050 - 1150 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 730 - 770 | Strong | Weak |

X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing Effects in Solid-State Reactivity

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography of a single enantiomer (or a derivative containing a heavy atom) allows for the unambiguous determination of its absolute stereochemistry (R or S configuration at the C1 center). This is achieved through the analysis of anomalous dispersion effects.

Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and van der Waals forces. These interactions govern the physical properties of the solid, including melting point and solubility. Understanding the crystal packing is also crucial for studies on solid-state reactivity, as the proximity and orientation of molecules in the lattice can dictate the outcome of reactions performed without a solvent. Polymorphism, the ability of a compound to exist in more than one crystal form, can also be investigated, which is of critical importance in materials science and pharmaceutical development.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Chiral Recognition Studies

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the chromophores within the molecule. The aromatic benzene (B151609) ring in this compound is the primary chromophore. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. It has been noted that the (R)- and (S)-isomers of related this compound derivatives exhibit distinct Cotton effects in their CD spectra.

CD spectroscopy is a powerful tool for:

Determining Enantiomeric Excess (ee): For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. By comparing the signal to that of a pure enantiomer, the ee of the mixture can be accurately quantified.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can often be assigned. unibas.it

Chiral Recognition Studies: CD is highly sensitive to changes in the molecular environment. It can be used to study the binding of the chiral alcohol to other molecules, such as proteins or chiral stationary phases, by observing changes in the CD spectrum upon complexation.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. While less commonly used now than CD for stereochemical analysis, ORD can still provide valuable information, particularly at wavelengths far from an absorption maximum.

Future Directions and Emerging Research Areas in 2,2 Dimethyl 2,3 Dihydro 1h Inden 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for Indanols

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic protocols. nih.govmdpi.com Traditional methods for indanol synthesis often rely on harsh reagents, stoichiometric amounts of reducing agents, and volatile organic solvents. Future research will prioritize the development of more eco-friendly alternatives for the synthesis of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol, likely from its precursor, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Key areas of development include:

Water-Mediated Reactions: The use of water as a reaction solvent is highly attractive due to its low cost, safety, and minimal environmental impact. researchgate.netresearchgate.net Research into catalytic systems that are effective in aqueous media for the reduction of indanones to indanols is a promising avenue. For instance, rhodium-catalyzed reactions have been shown to proceed effectively in water for the synthesis of substituted indanones, a strategy that could be adapted for indanol synthesis. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity by providing rapid and uniform heating. mdpi.com This technology has been successfully applied to synthesize various heterocyclic compounds and could be adapted for the efficient reduction of 2,2-dimethyl-1-indanone or for the derivatization of the resulting indanol. nih.govresearchgate.net

Biocatalysis: The use of enzymes, such as ketoreductases, offers unparalleled stereoselectivity under mild, aqueous conditions. Developing or engineering an enzyme that can efficiently reduce the sterically hindered carbonyl of 2,2-dimethyl-1-indanone would provide a highly sustainable route to enantiomerically pure (R)- or (S)-2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol.

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., Toluene, THF) | Water, Supercritical CO₂, Ionic Liquids researchgate.netresearchgate.net |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonic irradiation mdpi.com |

| Catalysis | Stoichiometric reagents (e.g., NaBH₄), Harsh acids/bases | Biocatalysts (enzymes), Metal catalysts (low loading), Organocatalysts rsc.org |

| Efficiency | Often requires longer reaction times and complex purification | Reduced reaction times, higher atom economy, easier workup nih.gov |

Exploration of New Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of chiral indanols is of paramount importance, as the biological activity of enantiomers can differ significantly. The development of catalytic asymmetric methods for the synthesis of this compound is a major goal. While the Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones, ongoing research seeks new catalysts with broader substrate scope, higher turnover numbers, and improved operational simplicity. youtube.com

Future research will likely focus on:

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) and other organocatalysts offer a metal-free approach to asymmetric synthesis, avoiding issues of metal toxicity and cost. rsc.org Strategies involving intramolecular additions triggered by chiral NHC catalysts have been successful for creating fused indane systems and could be adapted for related transformations. rsc.org

Transition Metal Catalysis: The use of transition metals like rhodium, iridium, and nickel, combined with novel chiral ligands, remains a cornerstone of asymmetric catalysis. nih.govorganic-chemistry.orgchemrxiv.org For example, rhodium-catalyzed asymmetric intramolecular additions have yielded chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org The challenge for this compound lies in designing ligands that can effectively control the stereochemistry despite the steric bulk of the gem-dimethyl group.

Synergistic Catalysis: Combining different catalytic modes, such as photoredox catalysis with nickel catalysis, can enable novel transformations under mild conditions. nih.gov Such modular approaches could be employed for the stereoselective functionalization of the indanol core. nih.govnih.gov

| Catalyst Type | Metal Center/Core | Exemplary Transformation | Key Advantage |

|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Metal-free, high enantioselectivity rsc.org |

| Transition Metal | Rhodium (Rh) | Asymmetric 1,4-Addition | High yields and enantioselectivities organic-chemistry.org |

| Transition Metal | Iridium (Ir) | Enantioselective Allenylation | Access to complex chiral structures chemrxiv.org |

| Transition Metal | Nickel (Ni) | Reductive Cross-Coupling | Stereoselective synthesis of medically valuable compounds organic-chemistry.orgresearchgate.net |

| Cooperative Catalyst | Copper (Cu) LA / Brønsted Base | Asymmetric Conjugate Addition | High diastereo- and enantiocontrol rsc.org |

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques and Time-Resolved Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. youtube.com The study of catalytic cycles for the synthesis and functionalization of indanols can be particularly challenging due to the presence of fast transient intermediates. youtube.com

Emerging research in this area will leverage:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor reactions in real-time. youtube.com This provides invaluable data on the formation of intermediates, catalyst resting states, and reaction kinetics, helping to elucidate the precise mechanism of, for example, a catalytic reduction of an indanone to an indanol.

Time-Resolved Studies: For very fast reactions, time-resolved spectroscopic techniques can capture snapshots of the reaction at the microsecond or nanosecond timescale. These studies are essential for understanding the dynamics of photo-induced or very rapid catalytic processes.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways and transition states. researchgate.net For 2-indanol, computational studies have been used to understand how intramolecular hydrogen bonding between the hydroxyl group and the aromatic ring affects the puckering of the five-membered ring, which in turn influences its reactivity. researchgate.net Similar studies on this compound could predict its conformational preferences and guide the design of stereoselective reactions.

Expansion of Synthetic Applications in Novel Chemical Transformations

Beyond its synthesis, the utility of this compound as a building block for more complex molecules is a key area for future exploration. Its rigid scaffold and defined stereochemistry (when synthesized enantiopure) make it an attractive starting material.

Potential applications to be investigated include:

Click Chemistry: The hydroxyl group of the indanol can be readily converted into an azide (B81097) or alkyne, making it a perfect substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click chemistry" approach has been used to create libraries of indanol-1,2,3-triazole derivatives for screening as potential therapeutic agents. researchgate.netlppcollegerisod.ac.innih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of the indanol scaffold is a highly atom-economical strategy for creating derivatives. nih.gov Ligand-directed palladium-catalyzed olefination of aryl C-H bonds is a powerful method that could be applied to this compound to introduce new carbon-carbon bonds with high positional selectivity. nih.gov

Synthesis of Complex Dimers: The indane core can be coupled to form dimeric structures. For instance, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol have been synthesized and shown to possess anti-inflammatory activity, suggesting that dimers incorporating the 2,2-dimethyl-indanol unit could yield novel bioactive compounds. nih.gov

Design and Synthesis of New Indanol Analogues with Tunable Reactivity and Selectivity Profiles

The targeted design and synthesis of new analogues of this compound can lead to molecules with fine-tuned properties for specific applications, such as catalysis, materials science, or medicine. The steric and electronic properties of the indanol can be systematically modified.

Future design strategies will focus on:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can modulate the electronic properties of the molecule. This can influence the acidity of the hydroxyl proton or the reactivity of the aromatic ring in electrophilic substitution reactions.

Modification of the Hydroxyl Group: Converting the alcohol into other functional groups (e.g., ethers, esters, amines) provides a straightforward way to alter the molecule's polarity, hydrogen-bonding capacity, and coordinating ability.

Synthesis of Libraries: By combining modifications to the aromatic ring and the hydroxyl group, combinatorial libraries of new indanol analogues can be generated. This approach was used to create a series of thirty-two indanol-1,2,3-triazole derivatives, which were then screened for antitubercular and antimicrobial activities, leading to the identification of a potent lead compound. researchgate.netlppcollegerisod.ac.innih.gov This highlights the potential of using the this compound scaffold as a foundation for drug discovery programs.

| Modification Site | Type of Modification | Potential Impact on Properties | Example Application |

|---|---|---|---|

| Hydroxyl Group (C1) | Esterification, Etherification, Azidation | Tunable polarity, solubility, and coordinating ability | Prodrug design, "Click" chemistry handle lppcollegerisod.ac.in |

| Aromatic Ring (C4, C5, C6, C7) | Halogenation, Nitration, Alkylation | Modulated electronic density (pKa), steric hindrance | Tuning ligand properties for catalysis, altering biological activity |

| Aliphatic Ring (C3) | Introduction of further substituents (if starting from a different precursor) | Altered ring conformation and steric profile | Development of novel chiral ligands |

常见问题

Q. What are the key synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indene core. A plausible route includes:

Grignard Addition: Reacting indanone derivatives with methyl Grignard reagents (e.g., CH₃MgBr) to introduce methyl groups at the 2-position .

Reduction: Reducing the resulting ketone to the alcohol using agents like NaBH₄ or LiAlH₄.

Purification: Chromatography (e.g., silica gel) or recrystallization to isolate the product.

Optimization Tips: Adjust solvent polarity (e.g., THF for Grignard reactions) and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or in situ FTIR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for characteristic signals:

- Methyl groups (δ 1.2–1.4 ppm, singlet for geminal dimethyl).

- Indenol hydroxyl proton (δ 2.0–3.0 ppm, broad, exchangeable with D₂O).

- Aromatic protons (δ 6.5–7.5 ppm, multiplet).

- ¹³C NMR: Confirm quaternary carbons (e.g., C-OH at δ 70–80 ppm) and methyl carbons (δ 20–25 ppm).

- Mass Spectrometry: ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns.

Reference NMR protocols from stereolabile indenols in for advanced assignments .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility: Test in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. The compound is expected to show moderate polarity due to the hydroxyl group.

- Stability: Conduct accelerated degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor via HPLC for decomposition products. Store under inert atmosphere (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are recommended?

Methodological Answer:

- Synthesis of Enantiomers: Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric reduction of ketone precursors.

- Resolution Techniques:

- Chiral HPLC: Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Circular Dichroism (CD): Compare CD spectra with known chiral indenols to assign absolute configuration.

- Dynamic NMR (DNMR): Study stereodynamics at low temperatures (–40°C) to resolve atropisomerism, as demonstrated for similar indenols in .

Q. What strategies address contradictory crystallographic and spectroscopic data for this compound derivatives?

Methodological Answer:

- X-ray vs. NMR Discrepancies:

- If crystal packing effects distort bond angles, validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries.

- For dynamic effects (e.g., fluxionality), use variable-temperature NMR to identify conformational exchange.

- Case Study: highlights NOE experiments (DPFGSE-NOE) to resolve spatial proximity conflicts in stereolabile systems .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like enzymes or receptors. For example, demonstrates indenol derivatives as aggrecanase inhibitors via pharmacophore modeling .

- QSAR Analysis: Corrogate substituent effects (e.g., methyl groups) on activity using descriptors like logP and H-bonding capacity.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。